molecular formula C18H24O B12578757 1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)- CAS No. 224300-87-2

1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)-

Cat. No.: B12578757
CAS No.: 224300-87-2
M. Wt: 256.4 g/mol
InChI Key: ANTNKUOTXMBYKK-UHFFFAOYSA-N
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Description

1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is an organic compound with a complex structure that includes a phenyl group and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)- typically involves the reaction of a phenyl group with a cyclohexene derivative. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of solid acid catalysts and optimized reaction conditions can enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogens and nitrating agents are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

    Phenylacetone: Similar in structure but lacks the cyclohexene ring.

    Cyclohexanone: Contains a cyclohexane ring but lacks the phenyl group.

    Benzophenone: Contains two phenyl groups but lacks the cyclohexene ring.

Uniqueness: 1-Propanone, 1-phenyl-2-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is unique due to the presence of both a phenyl group and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.

Properties

CAS No.

224300-87-2

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-phenyl-2-(3,5,5-trimethylcyclohex-2-en-1-yl)propan-1-one

InChI

InChI=1S/C18H24O/c1-13-10-16(12-18(3,4)11-13)14(2)17(19)15-8-6-5-7-9-15/h5-10,14,16H,11-12H2,1-4H3

InChI Key

ANTNKUOTXMBYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)C(C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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